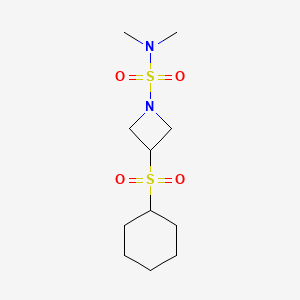
2,4-Difluoro-3-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3-nitrophenol is a chemical compound with the linear formula C6H3F2NO3 . It has a molecular weight of 175.09 and is considered to be structurally related to other nitrophenol derivatives.
Synthesis Analysis
The synthesis of compounds similar to 2,4-Difluoro-3-nitrophenol, such as 2,3-Difluoro-4-nitrophenol, can occur through environmental transformation processes . For instance, 2,3-Difluoro-4-nitrophenol has been identified as a transformation product of 2,3-Difluoroaniline, which can undergo a nitration process .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-nitrophenol is characterized by the presence of two fluorine atoms and one nitro group attached to a phenol ring . The specific effects of the fluorine substituents would need to be considered for a detailed understanding of the molecular structure.
Chemical Reactions Analysis
The chemical behavior of nitrophenol derivatives, including reactions with reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen ((1)O2), has been modeled and observed. These reactions are important for understanding the phototransformation and degradation pathways of these compounds.
Physical And Chemical Properties Analysis
2,4-Difluoro-3-nitrophenol is expected to be a solid at room temperature . It has a molecular weight of 175.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Applications De Recherche Scientifique
Environmental Impact and Degradation
- Toxicity and Degradability in Anaerobic Systems : Nitrophenols, including 2,4-difluoro-3-nitrophenol, are used in various industries but are considered priority pollutants. Their toxicity and degradability in anaerobic systems have been a subject of study. Research has shown that nitrophenols can be more inhibitory to acetate utilization than propionate utilization, and they can be transformed under anaerobic conditions to different compounds (Uberoi & Bhattacharya, 1997).
- Atmospheric Occurrence and Sources : The occurrence of nitrophenols, including 2,4-difluoro-3-nitrophenol, in the atmosphere has been reviewed, addressing both gas and condensed phases. These compounds can originate from combustion processes, pesticide hydrolysis, and secondary atmospheric formation (Harrison et al., 2005).
Industrial and Environmental Applications
- Adsorption Analysis on Silver Nanostructures : A study explored the adsorption of nitrophenol isomers, including 2,4-difluoro-3-nitrophenol, on silver nanostructures, which has implications for environmental and biochemical applications where phenolic compounds are utilized (Perry et al., 2010).
- Photocatalytic Activity in Environmental Remediation : The photocatalytic degradation of nitrophenols, including 2,4-difluoro-3-nitrophenol, has been studied for environmental remediation. Research into Ag2O-ZnO composite nanocones showed their effectiveness in both detecting and degrading nitrophenol pollutants in water (Chakraborty et al., 2021).
Fundamental Research
- Electrochemical Studies and Sensor Development : Research has been conducted on the electropolymerization of nitrophenol isomers, including 2,4-difluoro-3-nitrophenol, in various aqueous solutions. This has implications for sensor development and understanding of the electrochemical properties of these compounds (Barham, 2018).
- Lipophilicity and Solvation Studies : Studies on the lipophilicity of nitrophenols, including 2,4-difluoro-3-nitrophenol, have been performed, providing insights into their solvation and partitioning behaviors, critical for understanding their environmental fate (Abraham et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds such as 2,4-dinitrophenol have been shown to interact with oxidative processes .
Mode of Action
For instance, 2,4-Dinitrophenol is known to uncouple oxidative phosphorylation, a process that could potentially be shared by 2,4-Difluoro-3-nitrophenol .
Biochemical Pathways
Similar compounds such as 2,4-dinitrophenol and nitrobenzene have been shown to affect the ability of bacteria to assimilate new carbon sources . This suggests that 2,4-Difluoro-3-nitrophenol may also interact with similar biochemical pathways.
Safety and Hazards
Propriétés
IUPAC Name |
2,4-difluoro-3-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACXTMZHFZAVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2589409.png)

![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B2589411.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2589416.png)
![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)


![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)
